(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-2-3-9-19-12-14-20(15-13-19)26-18-23(24(27)25-16-7-4-8-17-25)30(28,29)22-11-6-5-10-21(22)26/h5-6,10-15,18H,2-4,7-9,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDFEZIVFZJZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , often referred to as a benzothiazinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth review of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.55 g/mol. The structure features a benzothiazinone ring system that is significant in various pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.55 g/mol |
| Purity | Typically 95% |
Research indicates that compounds containing benzothiazinone moieties exhibit various biological activities, primarily through their interactions with specific biological targets:
- Inhibition of Carbonic Anhydrases (CAs) : The compound has been identified as a potent inhibitor of β-class carbonic anhydrases, particularly in Mycobacterium tuberculosis. This inhibition is crucial as CAs play a role in maintaining pH levels and facilitating CO2 transport within cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown activity against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria.
- Antifungal Properties : Similar compounds have demonstrated antifungal activity in various assays, suggesting that this derivative may exhibit similar effects. The exact mechanism remains to be elucidated but may involve disruption of fungal cell wall synthesis or function .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of benzothiazinone derivatives, several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .
- In Vivo Studies : Animal model studies have indicated that derivatives similar to the target compound can reduce bacterial load in infected tissues significantly. For instance, treatment with these compounds resulted in a marked decrease in lung infection levels in mice infected with Mycobacterium tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural motifs with several benzothiazine, piperidine, and arylpiperazine derivatives. Key comparisons include:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| (4-(4-Butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(phenyl)methanone | 1,4-Benzothiazin-1,1-dioxide | 4-(4-Butylphenyl), 2-(phenylmethanone) | Lacks piperidine; phenyl group may reduce solubility vs. piperidine analogues. |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine | 4-(4-Aminobenzoyl), furan-2-ylmethanone | Piperazine ring increases basicity; furan enhances π-π interactions. |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Piperazine | Trifluoromethylphenyl, pyrazole-butanoate | CF₃ group improves metabolic stability; pyrazole adds H-bonding potential. |
| 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | Piperidine | Benzodioxin-oxadiazole-sulfanyl, 4-methylpiperidine | Oxadiazole and benzodioxin enhance electron-deficient character. |
Spectroscopic Characterization
- Target Compound : Expected ¹H-NMR signals include aromatic protons (δ 7.0–8.0 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and butyl chain protons (δ 0.8–1.6 ppm). Sulfone groups typically show strong IR absorption near 1300–1150 cm⁻¹ .
- Analogues : Piperazine derivatives (e.g., ) exhibit distinct ¹³C-NMR peaks for carbonyl carbons (δ 165–175 ppm) and piperazine/piperidine carbons (δ 40–60 ppm) .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s sulfone and piperidine groups suggest utility in designing kinase inhibitors or antimicrobial agents, but empirical validation is needed.
- Data Limitations : Available evidence lacks explicit solubility, LogP, or IC₅₀ data for the compound. Future studies should prioritize these metrics alongside in vitro bioactivity screens.
- Computational Modeling : CoMFA/CoMSIA approaches (as in ) could predict DPP-IV inhibitory activity or optimize substituent effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazine and piperidine derivatives. For example, Friedel-Crafts acylation or nucleophilic substitution under reflux conditions with catalysts like triethylamine (). Solvent systems such as CHCl₃/MeOH () or n-hexane/EtOAC () are critical for improving yield (e.g., 78% in ). Optimization should focus on stoichiometry, temperature, and catalyst selection to mitigate side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying chemical shifts for the butylphenyl group (δ ~0.8–1.6 ppm for CH₃ and CH₂) and the 1,1-dioxido benzo[b]thiazine ring (δ ~7.0–8.5 ppm for aromatic protons) .
- HPLC : Retention times (e.g., 11.351–13.036 minutes in ) and peak area (>95% at 254 nm) ensure purity. Gradient elution with acetonitrile/water is recommended for resolving polar impurities.
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., C: 72.04% vs. 72.85% in ) may indicate residual solvents or hydration .
Q. How can researchers address low yields during purification?
- Methodological Answer : Column chromatography with silica gel and optimized solvent polarity (e.g., EtOAc/hexane gradients) improves separation. Recrystallization in ethanol or dichloromethane/hexane mixtures enhances crystallinity, as demonstrated for structurally similar piperidinyl methanones (). For hygroscopic intermediates, inert atmosphere handling is advised.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazine or piperidine moieties) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution. For example:
- Piperidine Modifications : Introducing hydroxyl or fluoro groups () alters lipophilicity and target binding.
- Benzothiazine Modifications : Electron-withdrawing groups (e.g., -SO₂) enhance metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) predicts binding affinity to receptors like GPCRs or kinases .
- Data Contradiction : Conflicting bioactivity data may arise from assay conditions (e.g., pH-dependent solubility). Validate using orthogonal assays (e.g., SPR vs. cell-based).
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR or elemental analysis)?
- Methodological Answer :
- NMR Ambiguities : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, distinguish piperidine CH₂ groups from butylphenyl protons .
- Elemental Analysis Variances : Re-run analyses under anhydrous conditions or use TGA to quantify solvent residues. Differences >0.3% warrant further purification .
Q. What in silico strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (e.g., ~3.5 for similar benzoylpiperidines), suggesting moderate blood-brain barrier permeability.
- Metabolic Sites : CYP450 metabolism is likely at the piperidine nitrogen or benzothiazine sulfur. Molecular dynamics simulations (e.g., GROMACS) model oxidation pathways .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition >200°C.
- pH Stability : Incubate in buffers (pH 1–9) and monitor via HPLC. Acidic conditions may hydrolyze the methanone group, requiring enteric coating for oral delivery .
- Photostability : UV-Vis exposure (λ = 254 nm) assesses degradation; amber vials are recommended for storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
